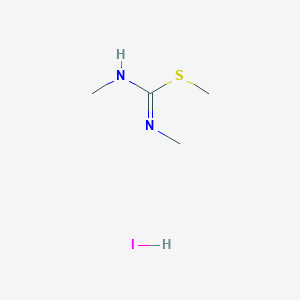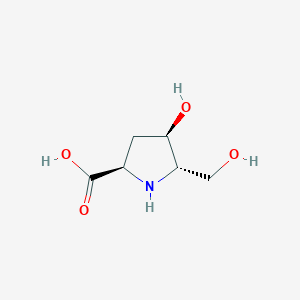
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative found in the human body. DOPS plays a crucial role in the biosynthesis of dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
Mecanismo De Acción
DOPS acts as a precursor to dopamine, a neurotransmitter that regulates movement, mood, and motivation. DOPS is converted to dopamine through a series of enzymatic reactions in the brain. By increasing dopamine levels, DOPS is thought to improve motor function, attention, and mood in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which are often deficient in various neurological disorders. DOPS has also been shown to improve motor function, attention, and mood in Parkinson's disease, ADHD, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOPS has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its well-established role in dopamine biosynthesis. However, the synthesis of DOPS is a complex process that requires specialized equipment and expertise, which may limit its availability for some experiments.
Direcciones Futuras
There are several future directions for research on DOPS, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action in the brain. Additionally, the use of DOPS in combination with other drugs or therapies may lead to improved outcomes for patients with neurological disorders.
Métodos De Síntesis
DOPS is synthesized through a multi-step process involving the reaction of L-serine with formaldehyde and sodium borohydride, followed by oxidation and purification. The synthesis of DOPS is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, DOPS is used as a precursor to dopamine, which is deficient in the brains of Parkinson's patients. DOPS has been shown to improve motor symptoms and quality of life in Parkinson's patients.
In ADHD, DOPS has been shown to improve attention and cognitive function in children and adults. DOPS is thought to increase dopamine levels in the prefrontal cortex, a brain region involved in attention and executive function.
In depression, DOPS has been shown to improve mood and reduce symptoms in some patients. DOPS is thought to increase dopamine and norepinephrine levels in the brain, which are often deficient in depressed patients.
Propiedades
Número CAS |
159247-18-4 |
|---|---|
Nombre del producto |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5-/m1/s1 |
Clave InChI |
AEWQBAFSXFXHIT-MROZADKFSA-N |
SMILES isomérico |
C1[C@H]([C@@H](N[C@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
SMILES canónico |
C1C(C(NC1C(=O)O)CO)O |
Sinónimos |
D-Proline, 4-hydroxy-5-(hydroxymethyl)-, (4R,5S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



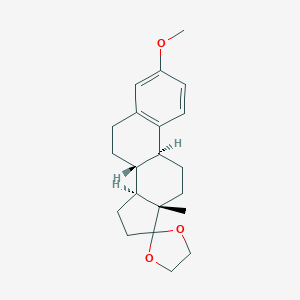
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
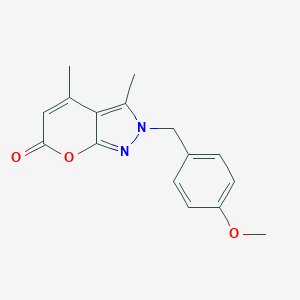

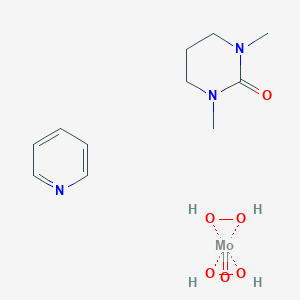
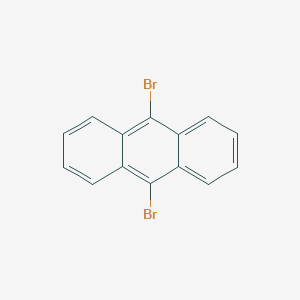
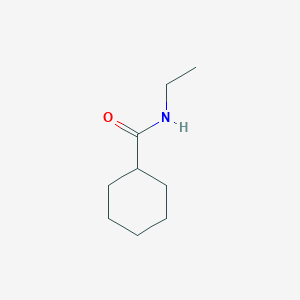
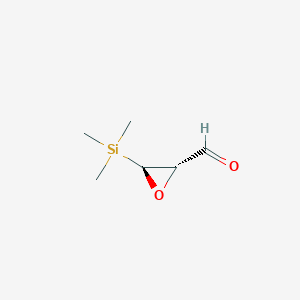
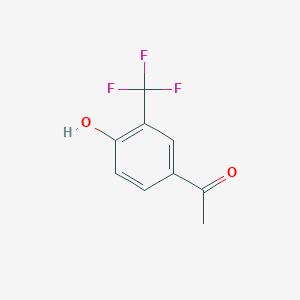

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


